molecular formula C8H8O3 B1217908 2-Methoxy-5-methyl-1,4-benzoquinone CAS No. 614-13-1

2-Methoxy-5-methyl-1,4-benzoquinone

Cat. No.: B1217908
CAS No.: 614-13-1
M. Wt: 152.15 g/mol
InChI Key: VJVOAGLABGZRSL-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-1,4-benzoquinone: is an organic compound with the molecular formula C8H8O3. It is a derivative of 1,4-benzoquinone, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the quinone ring. This compound is known for its distinctive redox properties and is used in various chemical and biological applications.

Mechanism of Action

Mode of Action

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers playing a role in photosynthesis . The mode of action of 2-Methoxy-5-methyl-1,4-benzoquinone involves the conversion of 2-methoxy-6-polyprenyl-1,4-benzoquinone (DDMQH 2) to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (DMQH 2) in the CoQ6 biosynthesis pathway .

Biochemical Pathways

The compound is involved in the CoQ6 biosynthesis pathway . This pathway is crucial for the production of Coenzyme Q, a vital component of the electron transport chain in mitochondria that plays a significant role in cellular respiration .

Pharmacokinetics

As a quinone, it is expected to have good bioavailability due to its lipophilic nature, which allows it to easily cross cell membranes .

Result of Action

The result of the action of this compound is the production of 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (DMQH 2), a crucial intermediate in the CoQ6 biosynthesis pathway . This pathway is essential for the production of Coenzyme Q, which is involved in a variety of cellular processes, including energy production, antioxidant activity, and cell growth and maintenance .

Action Environment

The action of this compound, like other quinones, can be influenced by environmental factors. For instance, in aqueous solutions, quinones can interact with molecular oxygen to give rise to hydrogen peroxide, which, in the presence of iron, forms toxic hydroxyl radicals . This suggests that the action, efficacy, and stability of this compound could be influenced by factors such as the presence of oxygen and iron in its environment.

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-methyl-1,4-benzoquinone plays a crucial role in biochemical reactions, particularly in redox cycling. It interacts with several enzymes and proteins, including those involved in the electron transport chain. For instance, it is a substrate for enzymes like coenzyme Q5 methyltransferase, which catalyzes the methylation of 2-methoxy-6-polyprenyl-1,4-benzoquinone to form 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone . This interaction is essential for the biosynthesis of ubiquinone, a key component in cellular respiration.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the redox state of cells, thereby impacting the activity of redox-sensitive transcription factors and enzymes. This compound can modulate the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through redox cycling. It can undergo reversible oxidation and reduction, allowing it to shuttle electrons between different protein complexes in biological membranes. This redox activity is crucial for its role as an electron carrier in the electron transport chain. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under dry conditions but can degrade in the presence of moisture. Long-term exposure to this compound can lead to alterations in cellular redox states and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production by facilitating electron transport. At high doses, it may induce oxidative stress and cause toxic effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in the biosynthesis of ubiquinone, a vital component of the electron transport chain. It interacts with enzymes such as coenzyme Q5 methyltransferase, which catalyzes its conversion to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone. This conversion is essential for maintaining the proper function of the electron transport chain and cellular respiration .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it participates in electron transport. The compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich regions of cells .

Subcellular Localization

This compound is primarily localized in the mitochondrial inner membrane, where it plays a critical role in the electron transport chain. Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper integration into the mitochondrial membrane. This subcellular localization is crucial for its function as an electron carrier and its involvement in cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methyl-1,4-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2-methoxy-5-methylphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation processes. These processes utilize catalysts like palladium (II) acetate in acetic acid to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions ensures efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted quinone derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-5-methyl-1,4-benzoquinone has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a redox-active compound in various chemical reactions and studies.
  • Employed as a precursor for the synthesis of more complex quinone derivatives.

Biology:

  • Investigated for its role in biological redox processes and electron transfer mechanisms.
  • Studied for its potential antioxidant properties and effects on cellular oxidative stress.

Medicine:

  • Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
  • Used in the development of pharmaceutical compounds with quinone-based structures.

Industry:

  • Utilized in the production of dyes and pigments due to its vibrant color properties.
  • Employed in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

    2,6-Dimethoxy-1,4-benzoquinone: Similar structure with two methoxy groups.

    2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Similar structure with two methoxy groups and one methyl group.

    2,5-Dimethyl-1,4-benzoquinone: Similar structure with two methyl groups.

Uniqueness: 2-Methoxy-5-methyl-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct redox properties and reactivity. The presence of both methoxy and methyl groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVOAGLABGZRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210314
Record name 2-Methoxy-5-methyl-1,4-benzoquinone
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-13-1
Record name 2-Methoxy-5-methyl-1,4-benzoquinone
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Record name 2-Methoxy-5-methyl-1,4-benzoquinone
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Record name 4-Methoxytoluquinone
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Record name 2-Methoxy-5-methyl-1,4-benzoquinone
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Record name p-Benzoquinone, 2-methoxy-5-methyl-
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Record name 2-METHOXY-5-METHYL-2,5-CYCLOHEXADIENE-1,4-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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